tert-Butyl 4-(2-oxoindolin-3-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-oxoindolin-3-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C18H24N2O3 and a molecular weight of 316.39 g/mol . This compound is known for its unique structure, which includes an indolinone moiety fused to a piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-oxoindolin-3-yl)piperidine-1-carboxylate typically involves the reaction of indolin-2-one with piperidine derivatives under specific conditions. One common method includes the use of tert-butyl chloroformate as a protecting group for the piperidine nitrogen, followed by coupling with the indolinone derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like alkyl halides or aryl halides under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: tert-Butyl 4-(2-oxoindolin-3-yl)piperidine-1-carboxylate is widely used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for the development of new chemical entities .
Biology: In biological research, this compound is used to study the interactions of indolinone derivatives with various biological targets. It serves as a model compound for investigating the biological activity of indolinone-based molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is a key intermediate in the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-oxoindolin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The indolinone moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
- tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate
Comparison: tert-Butyl 4-(2-oxoindolin-3-yl)piperidine-1-carboxylate is unique due to the presence of the indolinone moiety at the 3-position, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry .
Properties
IUPAC Name |
tert-butyl 4-(2-oxo-1,3-dihydroindol-3-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-18(2,3)23-17(22)20-10-8-12(9-11-20)15-13-6-4-5-7-14(13)19-16(15)21/h4-7,12,15H,8-11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTIYHCGPJFXTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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